molecular formula C20H20N2O3 B11039963 (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one

Cat. No.: B11039963
M. Wt: 336.4 g/mol
InChI Key: RVZJAEQSEPMQNI-PKNBQFBNSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dihydroimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-1H-imidazol-1-yl)prop-2-en-1-one: Similar structure but lacks the dihydro group.

    (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-pyrazol-1-yl)prop-2-en-1-one: Similar structure but contains a pyrazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C20H20N2O3/c1-24-17-10-8-15(14-18(17)25-2)9-11-19(23)22-13-12-21-20(22)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b11-9+

InChI Key

RVZJAEQSEPMQNI-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN=C2C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN=C2C3=CC=CC=C3)OC

Origin of Product

United States

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